Cas no 104202-21-3 (2-Nitro-N-(pyridin-2-ylmethyl)benzamide)

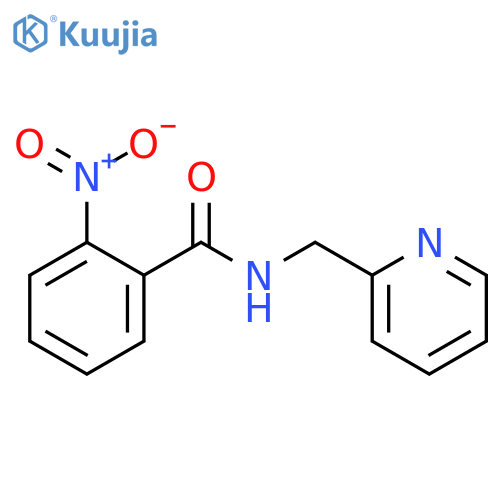

104202-21-3 structure

商品名:2-Nitro-N-(pyridin-2-ylmethyl)benzamide

CAS番号:104202-21-3

MF:C13H11N3O3

メガワット:257.244742631912

MDL:MFCD00978188

CID:3067005

PubChem ID:770782

2-Nitro-N-(pyridin-2-ylmethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-N-(pyridin-2-ylmethyl)benzamide

- MFCD00978188

- AG-690/11634093

- AKOS000671512

- 2-nitro-N-(2-pyridinylmethyl)benzamide

- SR-01000406885-1

- ALBB-024356

- Oprea1_135144

- 2-nitro-N-[(pyridin-2-yl)methyl]benzamide

- CS-0316715

- STK092178

- CBMicro_018856

- Oprea1_372830

- CCG-6957

- H34519

- 104202-21-3

- LS-07931

- BIM-0018716.P001

- SR-01000406885

- Benzamide, 2-nitro-N-(2-pyridinylmethyl)-

-

- MDL: MFCD00978188

- インチ: InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17)

- InChIKey: RABNSWVIYXUULG-UHFFFAOYSA-N

- ほほえんだ: c1ccc(c(c1)C(=O)NCc2ccccn2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 257.08004122Da

- どういたいしつりょう: 257.08004122Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 87.8Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 483.2±35.0 °C at 760 mmHg

- フラッシュポイント: 246.0±25.9 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

2-Nitro-N-(pyridin-2-ylmethyl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Nitro-N-(pyridin-2-ylmethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414732-1 g |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 1g |

€197.30 | 2023-04-24 | ||

| Ambeed | A613266-1g |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 97% | 1g |

$133.0 | 2024-04-26 | |

| TRC | N130385-500mg |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 500mg |

$ 235.00 | 2022-06-03 | ||

| TRC | N130385-1000mg |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 1g |

$ 390.00 | 2022-06-03 | ||

| abcr | AB414732-1g |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |

104202-21-3 | 1g |

€197.00 | 2025-02-17 | ||

| Ambeed | A613266-5g |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 97% | 5g |

$352.0 | 2024-04-26 | |

| abcr | AB414732-500 mg |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 500MG |

€165.80 | 2023-02-03 | ||

| TRC | N130385-2000mg |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | 2g |

$ 615.00 | 2022-06-03 | ||

| abcr | AB414732-500mg |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |

104202-21-3 | 500mg |

€173.00 | 2025-02-17 | ||

| A2B Chem LLC | AJ08443-1g |

2-Nitro-n-(pyridin-2-ylmethyl)benzamide |

104202-21-3 | >95% | 1g |

$405.00 | 2024-04-20 |

2-Nitro-N-(pyridin-2-ylmethyl)benzamide 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

104202-21-3 (2-Nitro-N-(pyridin-2-ylmethyl)benzamide) 関連製品

- 55290-64-7(Dimethipin)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 57707-64-9(2-azidoacetonitrile)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104202-21-3)2-Nitro-N-(pyridin-2-ylmethyl)benzamide

清らかである:99%

はかる:5g

価格 ($):317.0